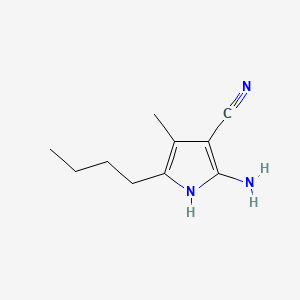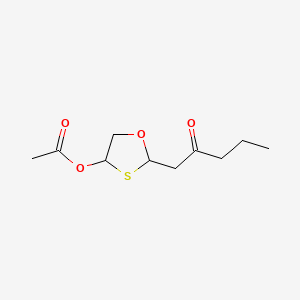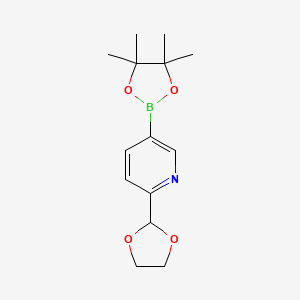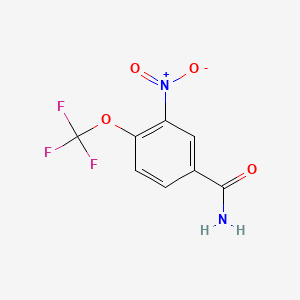
2-氨基-5-丁基-4-甲基-1H-吡咯-3-碳腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C10H15N3. It has a molecular weight of 177.25 . This compound is a type of pyrrole, which is a class of compounds containing a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI code: 1S/C10H15N3/c1-7-9(6-14)12(8)5(7)2-4/h3,9H,8H2,1H3 . This indicates that the molecule contains a pyrrole ring with various substituents.Physical And Chemical Properties Analysis
“2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” is a solid compound that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
Synthesis of Pyrrolic Macrocycles
This compound is a valuable precursor in the synthesis of pyrrolic macrocycles. These macrocycles are significant due to their potential applications in creating large, complex molecules that mimic natural products like prodigiosins . Prodigiosins have garnered attention for their anti-cancer and immunosuppressive properties.
Design of Synthetic Porphyrinoids
Pyrrole derivatives are extensively used to design synthetic porphyrinoids, which play a crucial role in various fields. They serve as anion binding agents, ion chemosensors, and have applications in antitumor therapy and photodynamic therapy (PDT) . The electron-withdrawing groups in the compound can induce unique self-assemblies, leading to functional materials with specific properties.
Anion Binding Agents
The compound’s structure allows it to act as an anion binding agent. This application is crucial in the development of sensors and devices that can detect and measure the presence of anions in various environments, which is essential for environmental monitoring and industrial processes .
Ion Chemosensors
As an ion chemosensor, 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile can be used to detect the presence of metal ions. This is particularly useful in biochemical studies and medical diagnostics, where precise ion concentration measurements are necessary .
Antitumor Agents
The compound’s derivatives can be modified to act as antitumor agents. Their ability to interfere with cellular processes makes them potential candidates for cancer treatment, where they can be used to target and destroy cancer cells .
Photosensitizers for Photodynamic Therapy
In the field of photodynamic therapy, this compound can be developed into photosensitizers. These are molecules that, upon activation by light, produce reactive oxygen species that can kill cancer cells. This application is a promising area of research for non-invasive cancer treatments .
Conducting Polymers
The compound can also be used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science, where they are used to create flexible electronic devices, solar cells, and various types of sensors .
Advanced Battery Science and Technology
Lastly, 2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile has potential applications in advanced battery science. It could be used in the development of new materials for battery electrodes, which could lead to batteries with higher capacities and longer lifespans .
安全和危害
The compound is classified under the GHS07 hazard category. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
未来方向
The future directions for “2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the diverse nature of pyrrole derivatives, this compound could potentially be used in the development of new pharmaceuticals or other chemical products .
属性
IUPAC Name |
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-3-4-5-9-7(2)8(6-11)10(12)13-9/h13H,3-5,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRRQGXSZLWHID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C(=C(N1)N)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744295 |
Source


|
| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
CAS RN |
1227958-01-1 |
Source


|
| Record name | 2-Amino-5-butyl-4-methyl-1H-pyrrole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride](/img/structure/B599153.png)







![6-Bromo-2,4-dichlorofuro[3,2-D]pyrimidine](/img/structure/B599164.png)

![1,4-Dioxa-7-aza-spiro[4.4]nonane oxalate](/img/structure/B599169.png)


